1-benzyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-Benzyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable ligand in coordination chemistry and a useful building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazol-4-amine is Copper (I) ions . The compound acts as a ligand, binding to the copper ions and stabilizing them .
Mode of Action
This compound interacts with its target, Copper (I) ions, by stabilizing them towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound plays a crucial role in the azide-acetylene cycloaddition . This reaction is part of the click chemistry, a type of chemical reaction used in bioconjugation, material sciences, and polymer and DNA synthesis.
Pharmacokinetics
It is known that the compound is soluble in dmso and dmf , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the enhanced catalytic effect of Copper (I) in the azide-acetylene cycloaddition . This leads to more efficient click reactions, which are widely used in various fields of chemistry.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxidizing agents . The compound should be stored at -20°C and protected from heat . It is incompatible with heat and oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known to interact with copper ions, stabilizing them and enhancing their catalytic effect . This suggests that it may interact with enzymes, proteins, and other biomolecules that utilize copper ions.
Cellular Effects
Given its role in enhancing the catalytic effect of copper ions, it may influence cell function by modulating copper-dependent cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-1H-1,2,3-triazol-4-amine involves the stabilization of copper ions. This stabilization enhances the catalytic effect of the copper ions, particularly in the azide-acetylene cycloaddition .
Temporal Effects in Laboratory Settings
It is known to be a stable compound .
Metabolic Pathways
Given its role in stabilizing copper ions, it may be involved in pathways that utilize copper ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazol-4-amine can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper(I) catalyst and a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine, under mild conditions in aqueous or organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is often carried out in batch reactors with continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: It can be reduced to form triazole amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Triazole amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes and enhance their catalytic activity.
Biology: The compound is employed in bioconjugation techniques to label biomolecules and study their interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the amine group.
1-Phenyl-1H-1,2,3-triazol-4-amine: Similar structure with a phenyl group instead of a benzyl group.
1-Benzyl-1H-1,2,4-triazol-3-amine: Similar structure but with a different triazole ring position.
Uniqueness: 1-Benzyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in stabilizing metal ions and enhancing their catalytic activity in various chemical reactions .
Properties
IUPAC Name |
1-benzyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVYNSMAXMNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313233-08-7 |
Source
|
Record name | 1-benzyl-1H-1,2,3-triazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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